molecular formula C19H19F3N2O3 B11477875 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-phenylethyl)amino]-, methyl ester

Cat. No.: B11477875
M. Wt: 380.4 g/mol
InChI Key: WCUOVPJAXUYEGP-UHFFFAOYSA-N
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Description

METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl groups, phenylethylamine, and phenylformamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the trifluoromethyl group:

    Formylation: The phenylformamide moiety is introduced via formylation reactions using formic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

    Industrial Applications: The compound is explored for use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The phenylethylamine and phenylformamide moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropropionate: A simpler analog with similar trifluoromethyl groups but lacking the complex amine and amide functionalities.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Another related compound with multiple trifluoromethyl groups but different functional groups.

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of trifluoromethyl, phenylethylamine, and phenylformamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-benzamido-3,3,3-trifluoro-2-(2-phenylethylamino)propanoate

InChI

InChI=1S/C19H19F3N2O3/c1-27-17(26)18(19(20,21)22,23-13-12-14-8-4-2-5-9-14)24-16(25)15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3,(H,24,25)

InChI Key

WCUOVPJAXUYEGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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